REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:15]3[CH:22]=[CH:21][NH:20][C:16]=3[N:17]=[CH:18][N:19]=2)[CH2:10][CH2:9]1)(C)(C)C.Cl>C(OCC)C>[N:17]1[C:16]2[NH:20][CH:21]=[CH:22][C:15]=2[C:14]([N:11]2[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]2)=[N:19][CH:18]=1
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)C=1C2=C(N=CN1)NC=C2)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid triturated with a further portion of ether (4 ml)
|
Type
|
CUSTOM
|
Details
|
dried [product mass 27 mg]
|
Type
|
DISSOLUTION
|
Details
|
A portion of the product was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
absorbed onto an acidic resin SCX-2 cartridge
|
Type
|
WASH
|
Details
|
the free base was eluted with 1M ammonia in methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=CN=C(C2=C1NC=C2)N2CCC(CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |